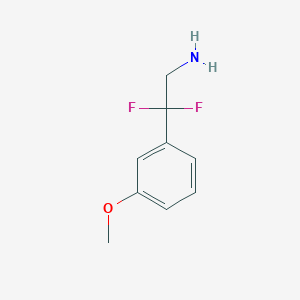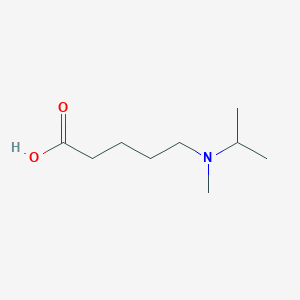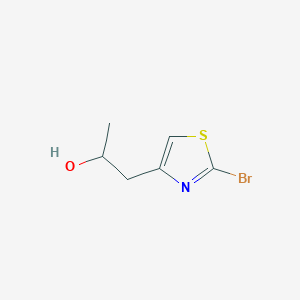
1-(2-Bromothiazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromothiazol-4-yl)propan-2-ol is an organic compound that belongs to the class of thiazole derivatives It features a bromine atom attached to the thiazole ring and a hydroxyl group on the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromothiazol-4-yl)propan-2-ol typically involves the bromination of thiazole followed by the introduction of the propanol group. One common method is the reaction of 2-bromothiazole with propylene oxide under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of thiazole in large-scale reactors followed by the addition of propanol under controlled temperature and pressure conditions. The use of automated systems helps in maintaining the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromothiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiazole-propanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(2-Thiazolyl)propan-2-one.
Reduction: 1-(2-Thiazolyl)propan-2-ol.
Substitution: 1-(2-Aminothiazol-4-yl)propan-2-ol or 1-(2-Thiazolylthio)propan-2-ol.
Scientific Research Applications
1-(2-Bromothiazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Bromothiazol-4-yl)propan-2-ol involves its interaction with various molecular targets. The bromine atom and thiazole ring can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-Bromo-2-propanol: A secondary alcohol with a similar structure but lacks the thiazole ring.
2-(4-Bromothiazole)propan-2-ol: A closely related compound with slight structural variations.
Propan-1-ol: A simple alcohol without the bromine or thiazole functionalities.
Uniqueness: 1-(2-Bromothiazol-4-yl)propan-2-ol is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)2-5-3-10-6(7)8-5/h3-4,9H,2H2,1H3 |
InChI Key |
VUROCLUJTIROAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC(=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
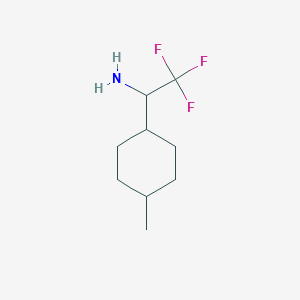
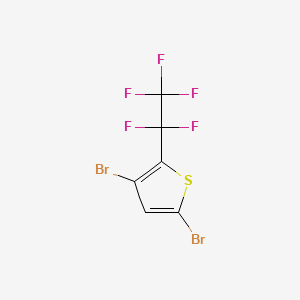
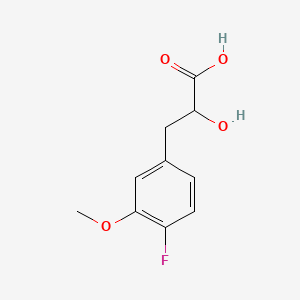
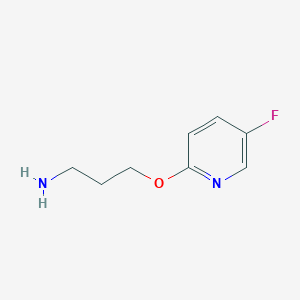
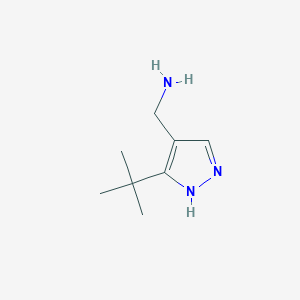
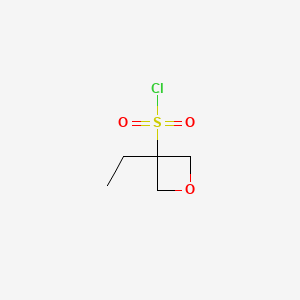


![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
